molecular formula C22H23ClF3N B1437004 (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1428118-39-1

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Katalognummer: B1437004
CAS-Nummer: 1428118-39-1
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: DSKNQUVQQYTQFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, commonly known as Cinacalcet Hydrochloride, is a calcimimetic agent used clinically to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in parathyroid carcinoma . Its molecular formula is C₂₂H₂₂F₃N·HCl (molecular weight: 393.87 g/mol), and it features a stereospecific (R)-configured naphthalen-1-yl ethylamine backbone linked to a 3-(4-trifluoromethylphenyl)propyl chain . The trifluoromethyl group at the para position of the phenyl ring enhances metabolic stability and receptor binding affinity by introducing strong electron-withdrawing effects . Cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaSR), reducing parathyroid hormone secretion .

Eigenschaften

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNQUVQQYTQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Amine hydrochloride salts don’t have a specific target of action in the body. They are often used in pharmaceuticals to increase the water solubility of a drug so that it can be administered orally or intravenously.

Pharmacokinetics

Amine hydrochloride salts can enhance the water solubility of drugs, which can improve their absorption and distribution in the body. The specific ADME properties would depend on the drug in which the amine hydrochloride salt is used.

Result of Action

The molecular and cellular effects of amine hydrochloride salts would depend on the specific drug in which they are used. In general, they can help to improve the drug’s solubility and bioavailability.

Action Environment

Environmental factors such as pH can influence the action of amine hydrochloride salts. For example, in an acidic environment, amines can accept a proton to form a positively charged ammonium ion.

Biologische Aktivität

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, also referred to by its CAS number 1428185-71-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22F3N
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 1428185-71-0

Biological Activity Overview

The compound's biological activity has been primarily investigated in the context of its potential anticancer properties, particularly against breast cancer cell lines. Research indicates that compounds with similar structural characteristics exhibit significant cytotoxic effects.

Cytotoxicity Studies

A study evaluating various compounds, including those with similar structures to (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine, demonstrated notable cytotoxicity against MCF-7 breast cancer cells. The results indicated that these compounds had higher cytotoxic activity than the reference drug Tamoxifen, suggesting a promising avenue for further research in cancer therapeutics .

CompoundCytotoxicity (MCF-7 Cell Line)Comparison to Tamoxifen
Compound AHighGreater
Compound BModerateComparable
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amHighGreater

The mechanism by which (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of similar compounds. For instance, a study published in MDPI noted that modifications involving trifluoromethyl groups significantly increased the potency of various drugs against specific enzymes and receptors . This suggests that (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-am may exhibit enhanced efficacy due to similar structural features.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological, synthetic, and physicochemical distinctions:

Compound Name Structural Variation Pharmacological Impact Synthesis Notes Key References
Cinacalcet Hydrochloride 4-Trifluoromethylphenyl group, (R)-naphthalen-1-yl ethylamine High CaSR affinity (EC₅₀ ~20–50 nM); approved for clinical use Pd-catalyzed hydrogenation and condensation steps
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride Meta -trifluoromethylphenyl group Reduced CaSR activity (EC₅₀ >100 nM); positional isomerism disrupts receptor interaction Similar synthesis but requires 3-trifluoromethylcinnamic acid precursor
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine Difluoromethyl group (vs. trifluoromethyl) Lower metabolic stability; ~50% reduced potency due to weaker electron withdrawal Microwave-assisted difluoromethylation
N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride Naphthalen-2-yl substitution Altered pharmacokinetics (lower oral bioavailability); structural isomerism affects solubility Requires naphthalen-2-yl ethylamine intermediate
Cinacalcet Impurity C (4-Trifluoromethyl isomer) 4-Trifluoromethylphenyl group (vs. 3-substituted in impurity) Pharmacologically inactive; identified as a synthesis byproduct Forms during incomplete regioselective alkylation

Key Findings from Comparative Studies

Positional Isomerism : Substitution of the trifluoromethyl group from the para to meta position (e.g., Cinacalcet vs. its 3-trifluoromethylphenyl analogue) reduces CaSR activation by ~70%, highlighting the critical role of steric and electronic alignment in the receptor’s allosteric pocket .

Fluorination Effects : Replacing the trifluoromethyl group with a difluoromethyl moiety () decreases metabolic stability (shorter plasma half-life) and potency, attributed to reduced lipophilicity and weaker electron-withdrawing capacity .

Naphthalene Isomerism : The naphthalen-2-yl variant () exhibits a 40% lower bioavailability in rodent models due to altered solubility and increased first-pass metabolism .

Synthetic Byproducts : Impurities such as the 4-trifluoromethylphenyl variant (Cinacalcet Related Compound C) lack therapeutic activity and are monitored rigorously during quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.